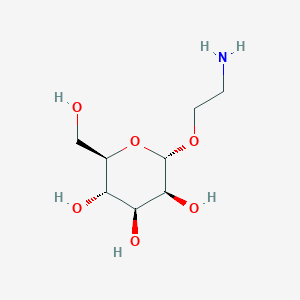

2-Aminoethyl alpha-D-mannopyranoside

Description

Evolution of Glycoside Chemistry within Chemical Biology Research

The field of glycoside chemistry has progressed from fundamental structural elucidation to the sophisticated synthesis of complex glycoconjugates. Initially focused on understanding the basic chemical properties of sugars, researchers have developed a vast toolbox of chemical and enzymatic methods to construct intricate glycan structures. This has enabled the exploration of their diverse roles in cell signaling, immune responses, and disease pathogenesis. The ability to synthesize glycosides with specific modifications has been instrumental in creating molecular probes to study and manipulate biological processes, marking a significant shift towards a more functional understanding of carbohydrates in living systems.

Significance of Mannopyranoside Derivatives in Contemporary Glycobiology

Mannose, a C-2 epimer of glucose, is a key monosaccharide in a variety of biological recognition events. Mannopyranoside derivatives are therefore of great interest in glycobiology. They are integral components of N-linked glycans on proteins, influencing protein folding, stability, and function. Furthermore, cell surface mannans are recognized by a class of proteins called lectins, such as Concanavalin A, which mediate cell-cell and cell-pathogen interactions. The specific interactions between mannopyranosides and mannose-binding lectins are crucial in the innate immune response to various pathogens. Consequently, synthetic mannopyranoside derivatives are widely used to study these interactions, inhibit pathological recognitions, and develop novel therapeutic strategies. For instance, they have been instrumental in the development of anti-adhesion therapies targeting bacterial infections.

Current Research Landscape and Future Directions for 2-Aminoethyl alpha-D-mannopyranoside as a Glycoscientific Tool

2-Aminoethyl alpha-D-mannopyranoside stands out as a particularly useful glycoscientific tool due to its primary amino group, which provides a versatile handle for conjugation. This feature is extensively exploited in the fabrication of glycan microarrays, where the amino group allows for covalent immobilization onto activated surfaces. These microarrays are powerful platforms for high-throughput screening of glycan-binding proteins, enabling the detailed characterization of their binding specificities.

Recent research has demonstrated the use of 2-Aminoethyl alpha-D-mannopyranoside in the functionalization of nanostructures, such as 2D- and 3D-nanogels. nih.gov These mannosylated nanomaterials are then used to study multivalent carbohydrate-lectin interactions, which are critical in many biological recognition processes. nih.gov For example, they have been employed to investigate the binding of the bacterial lectin FimH, a key player in urinary tract infections, offering insights for the development of novel anti-adhesion therapies. nih.gov

The future of 2-Aminoethyl alpha-D-mannopyranoside in glycoscience is promising. Building on its current applications, it is anticipated that this compound will be central to the development of more sophisticated and dynamic biomaterials for tissue engineering and targeted drug delivery. nih.gov The ability to precisely control the presentation of mannose on various scaffolds will be crucial for mimicking cellular surfaces and modulating cellular behavior. Furthermore, as our understanding of the glycome deepens, the demand for well-defined molecular tools like 2-Aminoethyl alpha-D-mannopyranoside will undoubtedly increase, paving the way for new discoveries in health and disease.

| Property | Data |

| Chemical Formula | C8H17NO6 |

| Molecular Weight | 223.22 g/mol |

| Synonyms | 2-Aminoethyl a-D-mannopyranoside |

| Key Functional Groups | Primary Amine, Pyranose Ring |

| Research Application | Description | Key Findings/Significance |

| Glycan Microarray Fabrication | The primary amino group allows for covalent attachment to NHS-activated glass slides, creating a surface displaying mannose residues. nih.gov | Enables high-throughput screening of mannose-binding proteins (lectins, antibodies) to determine their binding specificity. |

| Functionalization of Nanomaterials | Used to coat nanogels and other nanoparticles with mannose units. nih.gov | Creates multivalent systems to study and interfere with carbohydrate-protein interactions, such as those involved in bacterial adhesion. nih.gov |

| Lectin Binding Studies | Serves as a ligand to study the binding kinetics and specificity of mannose-binding lectins like Concanavalin A. nih.gov | Provides insights into the molecular basis of immune recognition and pathogen interaction. |

Properties

Molecular Formula |

C8H17NO6 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

(2S,3S,4S,5S,6R)-2-(2-aminoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C8H17NO6/c9-1-2-14-8-7(13)6(12)5(11)4(3-10)15-8/h4-8,10-13H,1-3,9H2/t4-,5-,6+,7+,8+/m1/s1 |

InChI Key |

YTHLQSXFNUGOPY-HEIBUPTGSA-N |

Isomeric SMILES |

C(CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N |

Canonical SMILES |

C(COC1C(C(C(C(O1)CO)O)O)O)N |

Origin of Product |

United States |

Advanced Synthetic Strategies and Derivatization of 2 Aminoethyl Alpha D Mannopyranoside

Stereoselective Glycosylation Methodologies for Alpha-D-Mannopyranosides

Achieving a stereoselective synthesis of the α-glycosidic linkage in α-D-mannopyranosides is a fundamental challenge in carbohydrate chemistry. The desired 1,2-cis stereochemistry is often disfavored thermodynamically. To overcome this, several strategies have been developed that rely on careful selection of the glycosyl donor, promoter, and reaction conditions.

One effective approach involves the use of mannosyl donors with a non-participating protecting group at the C2 position, such as a benzyl ether. This prevents the formation of a 1,2-trans product via neighboring group participation. Common glycosyl donors include thioglycosides, trichloroacetimidates, and glycosyl halides.

For instance, 4,6-O-benzylidene-protected mannosyl thioglycosides have been successfully used to synthesize α-mannopyranosyl phosphosugars with high stereoselectivity. beilstein-archives.orgd-nb.info Activation of these donors with a combination of 1-benzenesulfinyl piperidine (BSP) and trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a hindered base like 2,4,6-tri-tert-butylpyrimidine (TTBP) proceeds efficiently at low temperatures (−78 °C) to yield the α-anomer exclusively. beilstein-archives.orgd-nb.info The use of a "disarming" ester group at the 3-O-position further ensures the formation of only the alpha-isomer. beilstein-archives.org

Similarly, glycosyl trichloroacetimidates are effective donors. Conducting glycosylation reactions at elevated temperatures under thermodynamic control can significantly enhance the formation of the α-linked product, an effect that is more pronounced with trichloroacetimidates compared to thioglycosides. acs.org

The table below summarizes key methodologies for stereoselective α-mannosylation.

| Glycosyl Donor | Promoter/Activator System | Key Features | Typical Stereoselectivity |

| Thioglycoside | BSP / Tf₂O / TTBP | Non-participating C2 group; disarming C3 ester. beilstein-archives.orgd-nb.info | Exclusive α |

| Trichloroacetimidate | TMSOTf | Thermodynamic control at elevated temperatures. acs.org | Markedly increased α |

| Glycosyl Halide | Tetraalkyl ammonium bromide | In situ anomerization procedure. diva-portal.org | Favors α-glycoside |

Introduction of the 2-Aminoethyl Moiety: Optimized Synthetic Pathways

The synthesis of 2-aminoethyl α-D-mannopyranoside typically involves a two-stage process: the stereoselective glycosylation of a protected 2-aminoethanol derivative, followed by deprotection. To avoid interference from the reactive amino group during glycosylation, it is masked with a suitable protecting group.

A widely used strategy employs 2-azidoethanol as the glycosyl acceptor. The azide group is chemically stable under various glycosylation conditions and can be efficiently reduced to a primary amine in a later step. The glycosylation is carried out using an appropriately protected mannosyl donor, such as per-O-acetylated mannosyl bromide, to form 2-azidoethyl α-D-mannopyranoside. Subsequent reduction of the azide, commonly achieved through catalytic hydrogenation (e.g., using H₂/Pd-C) or with reagents like triphenylphosphine (Staudinger reaction), yields the target 2-aminoethyl α-D-mannopyranoside. montana.eduunc.edu

Alternatively, N-phthalimidoethanol can be used as the acceptor. The phthalimide group is robust and can be removed using hydrazine to liberate the primary amine. General protocols for producing aminoethyl glycosides often involve optimizing the glycosylation step with various activators, such as mercury(II) cyanide, followed by deprotection to yield the final product. diva-portal.org

Chemoenzymatic and Enzymatic Approaches for 2-Aminoethyl alpha-D-mannopyranoside and Analog Synthesis

Enzymatic methods offer a powerful alternative to purely chemical synthesis, providing high regio- and stereoselectivity without the need for extensive protecting group manipulations. nih.govresearchgate.net Glycosyltransferases and glycosidases are the two main classes of enzymes used for this purpose. nih.gov

Glycosyltransferases catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor (e.g., GDP-mannose) to an acceptor molecule. nih.gov While highly specific, the high cost and limited availability of both the enzymes and sugar nucleotide donors can restrict their large-scale application.

Glycosidases , which normally hydrolyze glycosidic bonds, can be "coaxed" to form them through a process called transglycosylation. nih.govnih.gov In a kinetically controlled reaction, the enzyme transfers a mannosyl residue from an inexpensive donor (like p-nitrophenyl α-D-mannopyranoside) to an acceptor, such as 2-azidoethanol. This approach can be highly efficient for synthesizing β-mannosides, though finding enzymes with the desired α-selectivity can be challenging. beilstein-archives.orgacs.org Genetically engineered glycosidases, known as glycosynthases, have been developed to catalyze the synthesis of glycosides without the risk of product hydrolysis, offering improved yields. researchgate.netnih.gov

Chemoenzymatic strategies combine chemical synthesis with enzymatic steps. For example, a C6-modified mannose 1-phosphate can be synthesized chemically and then used as a substrate for an enzyme like GDP-mannose pyrophosphorylase to create a modified sugar nucleotide, which can then be used in glycosyltransferase-catalyzed reactions. d-nb.infonih.govnih.gov This approach allows for the creation of diverse analogs that would be difficult to produce through purely chemical or enzymatic means.

Synthesis of Structurally Modified 2-Aminoethyl alpha-D-mannopyranoside Derivatives and Glycoconjugates

The primary amine of 2-aminoethyl α-D-mannopyranoside serves as a crucial functional handle for synthesizing a wide array of complex glycoconjugates. synthose.comsynthose.com

Preparation of Multivalent Mannosides and Glycodendrimers Utilizing 2-Aminoethyl alpha-D-mannopyranoside Scaffolds

Multivalent glycoconjugates, which present multiple copies of a carbohydrate ligand, often exhibit significantly enhanced binding affinity and avidity to carbohydrate-binding proteins (lectins) through the "cluster glycoside effect." 2-aminoethyl α-D-mannopyranoside is an ideal building block for these structures.

The synthesis of glycodendrimers and other multivalent scaffolds involves coupling the amino-functionalized mannoside to a central core molecule. researchgate.netlongdom.org This can be achieved through various ligation chemistries, such as amide bond formation. For example, a core molecule with multiple carboxylic acid groups can be activated and reacted with the aminoethyl mannoside to form a multivalent display. nih.gov Convergent strategies, where mannoside-containing dendritic wedges (dendrons) are synthesized first and then attached to a core, allow for the construction of well-defined, high-valency structures. longdom.orgnih.gov A "click chemistry" approach, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is also highly effective. In this method, 2-azidoethyl α-D-mannopyranoside can be efficiently coupled to an alkyne-functionalized scaffold. nih.gov

Functionalization at Specific Positions (e.g., Anomeric and C6) for Research Probes

While the anomeric position is functionalized with the aminoethyl linker, the mannose ring itself can be modified to incorporate probes for biological studies. The primary hydroxyl group at the C6 position is a common site for selective modification due to its higher reactivity compared to the secondary hydroxyls. nih.govcore.ac.uk

Synthesis of C6-modified analogs requires a careful protecting group strategy. acs.org For example, the C2, C3, and C4 hydroxyls can be protected, leaving the C6 hydroxyl free for functionalization. The C6 hydroxyl can be converted to other functional groups, such as an azide, a halogen, or a thiol. d-nb.infonih.gov For instance, a C6-azido mannoside derivative can be synthesized and subsequently used in glycosylation reactions. d-nb.infonih.gov This azide can then be used for bioconjugation via CuAAC or Staudinger ligation to attach fluorescent dyes, biotin, or other reporter molecules.

Studies have shown that functionalization at the C6 position of mannose is a viable alternative to anomeric functionalization for creating glycoconjugates, as it does not typically interfere with binding to certain mannose-specific lectins like DC-SIGN. core.ac.ukresearchgate.net This opens up possibilities for dual functionalization or for introducing different types of linkers and probes.

Considerations for Scalable Research Synthesis of 2-Aminoethyl alpha-D-mannopyranoside

Key considerations include:

Cost and Availability of Starting Materials: D-mannose is a relatively inexpensive starting material. However, the costs of reagents, solvents, and catalysts for multi-step protection and glycosylation reactions can become significant at a larger scale.

Purification Methods: Chromatographic purification is often a bottleneck in carbohydrate synthesis. sbsciencespeak.com Developing a synthetic route that yields crystalline intermediates or allows for purification by simple extraction or recrystallization is highly advantageous for scalability. The use of "traceless" leaving groups in glycosylation can also simplify purification. sbsciencespeak.com

Process Safety and Reagent Toxicity: The use of hazardous or toxic reagents (e.g., mercury salts, azides) requires stringent safety protocols and may be difficult to implement on a large scale. Whenever possible, safer alternatives should be explored.

Orthogonal Protecting Group Strategy: A well-designed protecting group strategy is crucial. The groups must be stable under the reaction conditions for their introduction and removal, and their cleavage should be high-yielding and clean. mdpi.comcreative-peptides.com

Solid-Phase Synthesis: For producing libraries of derivatives or complex oligosaccharides, solid-phase oligosaccharide synthesis (SPOS) offers the potential for automation and simplified purification, as excess reagents can be washed away. nih.govresearchgate.net

Developing a scalable synthesis often involves re-evaluating and optimizing a laboratory-scale route to address these practical challenges, balancing chemical elegance with process efficiency and economy. ethernet.edu.et

Molecular Recognition and Biophysical Interaction Mechanisms of 2 Aminoethyl Alpha D Mannopyranoside

Interactions with Mannose-Binding Lectins (MBLs) and C-type Lectin Receptors (CLRs)

Mannose-binding lectins and C-type lectin receptors are critical components of the innate immune system, recognizing mannose-containing glycans on the surface of pathogens and initiating immune responses. nih.govnih.gov The affinity and specificity of these interactions are paramount for their biological function.

Quantitative Affinity Studies with Recombinant Lectin Domains (e.g., DC-SIGN, FimH, Concanavalin A)

Quantitative binding assays are essential for elucidating the potency of mannoside ligands. While direct affinity data for 2-Aminoethyl alpha-D-mannopyranoside is not extensively reported, studies on structurally similar compounds provide valuable insights into its expected binding behavior with key lectins such as Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), the bacterial adhesin FimH, and the plant lectin Concanavalin A.

Studies on a related compound, 2-azidoethyl α-D-mannopyranoside, have shown inhibitory activity against E. coli FimH adhesion with a hemagglutination inhibition (HAI) value of 135 µM. researchgate.net The affinity of various mannosides for DC-SIGN has also been investigated, revealing that multivalency and the nature of the linker play a significant role in binding avidity. researchgate.net Concanavalin A, a well-studied plant lectin, binds to terminal α-D-mannosyl residues, and the affinity can be modulated by the nature of the substituent at the anomeric position. nih.govwikipedia.org

| Ligand | Lectin | Affinity Metric | Value |

| α-D-Mannose | FimH | Kd | 2.3 µM mdpi.com |

| 2-Azidoethyl α-D-mannopyranoside | FimH | HAI | 135 µM researchgate.net |

| Methyl α-D-mannopyranoside | Concanavalin A | - | Binds nih.gov |

| Oligomannose-3 | FimH | Kd | 18 nM nih.gov |

| Oligomannose-5 | FimH | Kd | 12 nM nih.gov |

Structural Elucidation of 2-Aminoethyl alpha-D-mannopyranoside-Lectin Complexes via Crystallography and Spectroscopy

The precise molecular interactions between mannosides and lectins are often revealed through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. While a specific crystal structure of 2-Aminoethyl alpha-D-mannopyranoside in complex with a lectin is not publicly available, the binding mode can be inferred from structures of other mannosides bound to DC-SIGN, FimH, and Concanavalin A.

In general, the mannose ring is anchored in the carbohydrate recognition domain (CRD) through a network of hydrogen bonds and a crucial calcium ion-mediated interaction in C-type lectins like DC-SIGN. nih.govnih.gov The hydroxyl groups at the C-3 and C-4 positions of the mannose are typically involved in coordinating the calcium ion. The aglycone portion of the ligand, in this case, the aminoethyl group, can form additional interactions with amino acid residues in the vicinity of the primary binding site, contributing to affinity and specificity. nih.gov

NMR spectroscopy is a powerful tool for studying protein-carbohydrate interactions in solution. nih.gov It can provide information on which protons of the ligand and which amino acid residues of the protein are involved in the binding event. For instance, the 1H NMR spectrum of the related compound (2-azidoethyl)-α-D-mannopyranoside has been reported, providing a basis for comparison in future NMR studies with 2-Aminoethyl alpha-D-mannopyranoside. researchgate.net Conformational changes in both the ligand and the protein upon binding can also be monitored using advanced NMR techniques. nih.gov

Role of Hydrophobic Interactions and Spacer Length in Binding Affinity

The nature of the linker, or spacer, connecting the carbohydrate headgroup to a potential scaffold or aglycone plays a critical role in modulating binding affinity to lectins. The ethyl group in 2-Aminoethyl alpha-D-mannopyranoside provides a degree of flexibility and can participate in hydrophobic interactions with nonpolar pockets adjacent to the primary carbohydrate-binding site of a lectin. nih.govrsc.org

Studies have shown that increasing the hydrophobicity of the aglycone can lead to enhanced binding affinity for lectins like FimH and Concanavalin A. nih.govresearchgate.net This is often attributed to favorable interactions with aromatic residues, such as tyrosine, that can form a "hydrophobic wall" or "tyrosine gate" in the binding site of FimH.

The length of the spacer is another crucial factor. A spacer that is too short may not allow the carbohydrate to reach the binding site effectively, especially in the context of multivalent presentations on a surface. Conversely, an excessively long and flexible spacer might lead to an entropic penalty upon binding. The two-carbon length of the ethyl spacer in 2-Aminoethyl alpha-D-mannopyranoside represents a relatively short and flexible linker, and its impact on binding would be dependent on the specific architecture of the lectin's binding site. mdpi.com Research on synthetic glycopolypeptides has demonstrated that hydrophobic spacers can significantly enhance interactions with lectins. nih.gov

Engagement with Glycosyltransferases and Glycosidases

Glycosyltransferases and glycosidases are enzymes that, respectively, synthesize and degrade complex carbohydrates. The ability of 2-Aminoethyl alpha-D-mannopyranoside and its analogs to interact with these enzymes is of significant interest for understanding and potentially manipulating glycan biosynthesis and turnover.

Substrate Specificity Investigations of Glycosyltransferases with Aminoethyl Mannosides

Glycosyltransferases catalyze the transfer of a monosaccharide from an activated donor, such as a nucleotide sugar, to an acceptor molecule. The substrate specificity of these enzymes is often stringent, dictating the precise structure of the resulting glycan.

Investigations into the substrate specificity of N-acetylglucosaminyltransferases (GnTs), for example, have shown that they recognize specific mannose residues within a larger oligosaccharide structure. nih.govoup.com For instance, GnT-I and GnT-II act on high-mannose N-glycans. The ability of 2-Aminoethyl alpha-D-mannopyranoside to act as an acceptor for a glycosyltransferase would depend on whether the enzyme can recognize a monosaccharide with a small, charged aglycone. Some glycosyltransferases exhibit relaxed substrate specificity and can utilize a range of acceptor molecules. nih.gov However, it is more common for these enzymes to require a larger oligosaccharide or a specific peptide context for efficient catalysis. Therefore, it is less likely that 2-Aminoethyl alpha-D-mannopyranoside would be a primary substrate for many of the well-characterized glycosyltransferases involved in glycoprotein (B1211001) biosynthesis without further modification.

Modulation of Glycosidase Activity by 2-Aminoethyl alpha-D-mannopyranoside Analogs

Glycosidases are enzymes that hydrolyze glycosidic bonds. The development of inhibitors for these enzymes is a significant area of research, particularly for therapeutic applications. The modification of the sugar ring or the aglycone can lead to compounds that modulate glycosidase activity.

Analogs of mannose, particularly those with nitrogen-containing functionalities, have been explored as inhibitors of α-mannosidases. beilstein-journals.org For example, iminosugars, where the ring oxygen is replaced by a nitrogen atom, are a well-known class of glycosidase inhibitors. nih.gov The presence of the amino group in 2-Aminoethyl alpha-D-mannopyranoside introduces a positive charge at physiological pH, which could influence its interaction with the active site of a glycosidase. The active sites of glycosidases often contain acidic residues, and an electrostatic interaction with the protonated amine of the ligand could potentially affect binding and catalysis.

Studies on synthetic amino acid derivatives have shown that they can act as inhibitors of digestive enzymes like α-amylase and α-glucosidase. nih.gov This suggests that mannosides with amino-functionalized aglycones could potentially modulate the activity of glycosidases, although specific studies on 2-Aminoethyl alpha-D-mannopyranoside in this context are limited. The development of such analogs could lead to selective modulators of glycosidase activity, which would be valuable tools for studying the roles of these enzymes in various biological processes.

Cellular Surface Receptor Interactions in Model Systems

The interaction of 2-Aminoethyl alpha-D-mannopyranoside with cellular surfaces is primarily governed by its mannose moiety, which is recognized by a class of proteins known as lectins. Lectins are carbohydrate-binding proteins that play crucial roles in various biological processes, including cell-cell recognition, signaling, and pathogen adhesion. In model systems, the alpha-D-mannopyranoside portion of the compound serves as a ligand for mannose-specific lectins present on the cell surface.

A prominent example of such a lectin is Concanavalin A (ConA), a plant lectin widely used in biochemistry and cell biology to study glycoproteins and other sugar-containing entities on cell surfaces. ConA specifically binds to α-D-mannosyl and α-D-glucosyl residues. The binding of 2-Aminoethyl alpha-D-mannopyranoside to ConA-like receptors on a cell surface can induce cellular responses such as cell agglutination (clumping) and mitogenic stimulation in certain cell types, like T-cells.

Another critical model system for studying these interactions involves the FimH adhesin, a mannose-specific lectin located at the tip of type 1 fimbriae of uropathogenic Escherichia coli (UPEC). FimH mediates the adhesion of these bacteria to mannosylated glycoproteins on the surface of host urothelial cells, a crucial initial step in urinary tract infections. The α-D-mannopyranoside structure is the natural ligand for FimH, and synthetic derivatives, including those with an aminoethyl group, can act as competitive inhibitors of this interaction.

The binding affinity of α-D-mannopyranosides to FimH is significantly influenced by the aglycone part of the molecule (the non-sugar portion, in this case, the 2-aminoethyl group). Hydrophobic interactions between the aglycone and a "tyrosine gate" in the FimH binding pocket can substantially enhance binding affinity. While the 2-aminoethyl group is relatively small, its presence modifies the polarity and conformational flexibility of the ligand, influencing its interaction with the receptor.

Mechanism of Cellular Adhesion Processes Mediated by 2-Aminoethyl alpha-D-mannopyranoside-Containing Glycoconjugates.mdpi.com

Glycoconjugates containing 2-Aminoethyl alpha-D-mannopyranoside can mediate cellular adhesion processes, most notably by interfering with pathogen adhesion to host cells. This is primarily achieved through competitive inhibition. researchgate.net

The mechanism can be detailed as follows:

Competitive Binding: Pathogenic bacteria like UPEC use the FimH lectin to bind to high-mannose glycans on host cell surfaces. nih.gov Glycoconjugates presenting multiple copies of 2-Aminoethyl alpha-D-mannopyranoside can act as potent antagonists of FimH. numberanalytics.com These synthetic glycoconjugates present a high concentration of mannose residues, which effectively compete with the host cell receptors for the binding sites on FimH. researchgate.net

Inhibition of Adhesion: By occupying the FimH binding sites, the 2-Aminoethyl alpha-D-mannopyranoside-containing glycoconjugates prevent the bacteria from attaching to the urothelial cells. This anti-adhesion strategy is a promising alternative to antibiotics for preventing infections, as it targets the initial step of pathogenesis without killing the bacteria, which may reduce the selective pressure for antibiotic resistance. nih.gov

The effectiveness of these glycoconjugates as anti-adhesive agents is demonstrated in various in vitro assays, such as hemagglutination inhibition (HAI) assays and cell adhesion assays using human bladder epithelial cells. numberanalytics.comnih.gov In these assays, the ability of the mannoside derivatives to prevent the clumping of red blood cells or the attachment of bacteria to cell monolayers is quantified. The inhibitory concentration (IC50) or the hemagglutination inhibition (HAI) value is a measure of the antagonist's potency.

| Compound | Aglycone Group | Hemagglutination Inhibition (HAI) (µM) | Reference |

|---|---|---|---|

| 2-Azidoethyl α-D-mannopyranoside | 2-Azidoethyl | 135 | nih.gov |

| Ligand 21 (p-nitrophenyl derivative) | p-Nitrophenyl | 4.8 | nih.gov |

| Methyl α-D-mannopyranoside | Methyl | >500 | researchgate.net |

| Heptyl α-D-mannopyranoside | Heptyl | ~15 | nih.gov |

This table illustrates the enhanced inhibitory potency of α-D-mannopyranosides with hydrophobic aglycones compared to simple alkyl or the azidoethyl precursor to the aminoethyl derivative.

Influence on Model Signal Transduction Pathways.

The direct influence of 2-Aminoethyl alpha-D-mannopyranoside on specific intracellular signal transduction pathways, such as the Protein Kinase A (PKA) or Mitogen-Activated Protein Kinase (MAPK) cascades, is not extensively documented in current scientific literature. The primary role of this compound in cellular interactions appears to be at the cell surface, mediating adhesion or inhibition of adhesion through receptor binding.

However, it is well-established that the adhesion of pathogens to host cells via lectin-carbohydrate interactions can trigger downstream signaling events within the host cell. For instance, the binding of FimH on E. coli to host cell receptors can initiate signaling cascades that lead to bacterial internalization and the formation of intracellular bacterial communities, a hallmark of recurrent urinary tract infections. mdpi.com These signaling events can involve the activation of kinases and rearrangement of the host cell cytoskeleton. mdpi.com

Therefore, while 2-Aminoethyl alpha-D-mannopyranoside itself may not directly activate or inhibit intracellular signaling pathways, its use as an anti-adhesive agent in glycoconjugates could indirectly influence these pathways by preventing the initial bacterial attachment that triggers them. By blocking the FimH-receptor interaction, these glycoconjugates can prevent the subsequent activation of host cell signaling pathways that are part of the pathogenic process.

Further research is required to determine if 2-Aminoethyl alpha-D-mannopyranoside or its derivatives have any direct modulatory effects on key signaling pathways within host cells, independent of their role in mediating cell-surface interactions.

Glycobiological Roles and Immunological Research Applications of 2 Aminoethyl Alpha D Mannopyranoside

Participation in Glycoconjugate Biosynthesis and Function within Model Organisms

2-Aminoethyl alpha-D-mannopyranoside is a key building block for the chemical synthesis of neoglycoconjugates, which are synthetic molecules containing carbohydrates linked to other moieties such as proteins, lipids, or synthetic scaffolds. The primary amine group of the aminoethyl linker provides a versatile handle for covalent attachment to various molecules, enabling the construction of custom-designed glycoconjugates for research purposes. While this compound is extensively used for the in vitro synthesis of such molecules, detailed studies on its direct participation in the in vivo biosynthesis pathways of glycoconjugates within model organisms such as Drosophila melanogaster or Caenorhabditis elegans are not extensively documented in publicly available research. The primary utility of this compound lies in its role as a synthetic precursor for creating tools to probe biological systems, rather than as a direct participant in their natural metabolic or biosynthetic processes.

Role in Pathogen Recognition and Host-Pathogen Interaction Studies

The structural similarity of the mannose core of 2-Aminoethyl alpha-D-mannopyranoside to the terminal mannose residues on the surface of various pathogens makes it a valuable tool for studying pathogen recognition and for developing strategies to interfere with host-pathogen interactions.

Many pathogenic bacteria, such as uropathogenic Escherichia coli (UPEC), utilize lectins on the tips of their fimbriae to adhere to host cells. nih.gov The FimH adhesin on type 1 fimbriae of E. coli specifically recognizes mannosylated glycoproteins on the surface of bladder epithelial cells, a critical step in the initiation of urinary tract infections. nih.gov

Researchers have exploited this interaction by designing synthetic mannosides that act as competitive inhibitors of FimH, thereby blocking bacterial adhesion. These synthetic molecules mimic the natural glycan ligands on the host cell surface. Various α-D-mannopyranosides with different aglycones (the non-sugar part of the glycoside) have been synthesized and tested for their ability to antagonize FimH. researchgate.net Studies have shown that modifications to the aglycone portion of the mannoside can significantly enhance its binding affinity to FimH. For example, biphenyl α-D-mannopyranosides have been identified as potent FimH antagonists with low nanomolar binding affinities. nih.gov

The table below presents the inhibitory potencies of different mannoside derivatives against the adhesion of type 1 fimbriated E. coli.

| Compound | Relative Inhibitory Potency (RIP) vs. Methyl α-D-mannopyranoside |

| Methyl α-D-mannopyranoside | 1 |

| Heptyl α-D-mannopyranoside | 100 |

| Biphenyl α-D-mannopyranoside | >1000 |

| Illustrative data based on trends reported in the literature. researchgate.net |

While these studies highlight the potential of α-D-mannosides as anti-adhesive agents, research specifically utilizing the 2-aminoethyl derivative in this context is less common than those with hydrophobic aglycones. However, the principle of glycan mimicry and competitive inhibition remains the same, and 2-Aminoethyl alpha-D-mannopyranoside could be incorporated into more complex structures to achieve higher avidity and inhibitory potency.

Bacterial biofilms are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances. nih.gov Biofilm formation is a critical factor in the pathogenesis of many chronic infections, as it provides protection against host immune responses and antimicrobial agents. The initial step of biofilm formation often involves the adhesion of bacteria to a surface, a process that can be mediated by glycan-lectin interactions.

Given the role of mannose-specific adhesins like FimH in the initial attachment of bacteria such as E. coli, compounds that block this adhesion could potentially inhibit biofilm formation. While there is extensive research on agents that disrupt biofilms, specific studies employing 2-Aminoethyl alpha-D-mannopyranoside as a direct tool to investigate the role of mannose-mediated adhesion in the context of biofilm formation are not well-documented. However, its utility as a building block for creating anti-adhesive glycoconjugates suggests a potential application in this area of research. By preventing the initial attachment of bacteria, mannoside-based inhibitors could serve as valuable research tools to dissect the early events of biofilm development.

Advanced Methodological and Analytical Approaches in 2 Aminoethyl Alpha D Mannopyranoside Research

High-Resolution Spectroscopic Characterization Techniques for Research Materials (e.g., NMR, MS)

The precise characterization of 2-Aminoethyl alpha-D-mannopyranoside is fundamental to any research endeavor. High-resolution spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming its chemical structure, purity, and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of molecules. criver.com For 2-Aminoethyl alpha-D-mannopyranoside, 1D NMR spectra (¹H and ¹³C) are used to verify the presence and connectivity of all atoms in the structure. The chemical shifts and coupling constants of the protons on the mannopyranoside ring are characteristic of the α-anomeric configuration. 2D NMR techniques, such as COSY and HSQC, can further confirm the assignments of protons and carbons, ensuring the correct stereochemistry and linkage of the 2-aminoethyl group. In studies of similar mannopyranosides, NMR has been used to analyze conformational dynamics. rsc.orgnih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and confirm its elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would typically be used to generate ions of 2-Aminoethyl alpha-D-mannopyranoside. High-resolution mass spectrometry provides a highly accurate mass measurement, which can definitively confirm the molecular formula, C₈H₁₇NO₆.

| Technique | Information Obtained for 2-Aminoethyl alpha-D-mannopyranoside |

| ¹H NMR | Confirms proton environments, stereochemistry, and anomeric configuration. |

| ¹³C NMR | Determines the number and type of carbon atoms. |

| 2D NMR (e.g., COSY, HSQC) | Establishes connectivity between protons and carbons, confirming the overall structure. |

| High-Resolution MS | Provides exact molecular weight, confirming the elemental formula (C₈H₁₇NO₆). |

Biophysical Assays for Quantifying Binding Interactions (e.g., SPR, ITC)

Quantifying the binding affinity and thermodynamics of 2-Aminoethyl alpha-D-mannopyranoside to its biological targets, such as lectins or other mannose-binding proteins, is critical for understanding its biological function. Biophysical assays are essential tools for these measurements. criver.com

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure biomolecular interactions in real-time. criver.commdpi.com In a typical SPR experiment, a target protein is immobilized on a sensor chip, and a solution containing 2-Aminoethyl alpha-D-mannopyranoside is flowed over the surface. The binding of the mannoside to the protein causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. scispace.com This allows for the determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). nih.gov

Isothermal Titration Calorimetry (ITC) is another key biophysical method that directly measures the heat released or absorbed during a binding event. nih.govspringernature.com In an ITC experiment, a solution of 2-Aminoethyl alpha-D-mannopyranoside is titrated into a sample cell containing the target protein. frontiersin.org The resulting heat changes are measured, allowing for the direct determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. psu.edu This complete thermodynamic profile provides deep insights into the forces driving the interaction. nih.gov

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Primary Measurement | Change in refractive index over time | Heat change upon binding |

| Key Outputs | ka, kd, KD | KD, n, ΔH, ΔS |

| Labeling Requirement | Label-free | Label-free |

| Information Provided | Kinetics and affinity of the interaction | Thermodynamics and affinity of the interaction |

Cellular Assays for Investigating Biological Activity in vitro (e.g., Flow Cytometry, ELISA)

To investigate the biological effects of 2-Aminoethyl alpha-D-mannopyranoside in a cellular context, various in vitro assays are employed. These assays can measure the compound's ability to modulate cellular processes, such as adhesion, signaling, or infection.

Flow Cytometry is a technique used to analyze the physical and chemical characteristics of particles or cells as they pass through a laser beam. It can be used to assess how 2-Aminoethyl alpha-D-mannopyranoside might inhibit the binding of mannose-specific pathogens (like certain strains of E. coli) or lectins to host cells. By pre-incubating cells with the compound and then adding a fluorescently labeled pathogen or lectin, flow cytometry can quantify the reduction in fluorescence, indicating competitive inhibition of binding.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive binding ELISA can be configured to measure the affinity of 2-Aminoethyl alpha-D-mannopyranoside for a specific mannose-binding protein. In this setup, the target protein is immobilized on a microplate, and the compound is allowed to compete with a labeled mannose-containing ligand for binding. The reduction in signal from the labeled ligand is proportional to the binding of 2-Aminoethyl alpha-D-mannopyranoside.

Glycoarray and Glycoprofiling Methodologies for Screening Interactions

Glycoarrays are a high-throughput technology used to screen the interactions of a large number of carbohydrates simultaneously. The 2-aminoethyl group on 2-Aminoethyl alpha-D-mannopyranoside makes it an ideal candidate for covalent immobilization onto the surface of a glycoarray slide. Once arrayed, the slide can be incubated with fluorescently labeled proteins, cells, or viruses to identify and quantify binding events. This methodology allows for rapid screening of the compound's binding specificity against a wide panel of lectins or other carbohydrate-binding proteins, providing a broad profile of its potential biological partners.

Computational Modeling and Simulation of Molecular Interactions

Computational approaches provide invaluable, atom-level insights into how 2-Aminoethyl alpha-D-mannopyranoside interacts with its biological targets, complementing experimental data. mdpi.com

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bioinformation.net For 2-Aminoethyl alpha-D-mannopyranoside, docking studies can be performed using the crystal structure of a target mannose-binding protein. banglajol.info The simulation predicts the binding pose of the mannoside within the protein's active site and calculates a scoring function to estimate the binding affinity. This can reveal key interactions, such as hydrogen bonds between the hydroxyl groups of the mannose ring and amino acid residues in the protein's binding pocket.

Molecular Dynamics (MD) Simulations are used to study the physical movements of atoms and molecules over time. mdpi.com After docking 2-Aminoethyl alpha-D-mannopyranoside into its receptor, an MD simulation can be run to assess the stability of the predicted binding pose. nih.govmdpi.com These simulations, which model the behavior of the ligand-receptor complex in a solvated environment, provide insights into the flexibility of the complex, the role of water molecules in the binding interface, and the dynamic nature of the interactions. mdpi.com

Computational methods are powerful tools for conducting structure-activity relationship (SAR) studies. nih.gov By systematically modifying the structure of 2-Aminoethyl alpha-D-mannopyranoside in silico—for example, by altering the length or functionality of the ethylamino group or by modifying the hydroxyl groups of the mannose ring—researchers can generate a library of virtual derivatives. researchgate.net Each derivative can then be docked into the target receptor, and their predicted binding affinities can be compared. mdpi.com This computational SAR analysis helps to identify the key structural features responsible for potent binding and can guide the synthesis of new, more effective analogues. nih.govmdpi.com This approach accelerates the optimization process by prioritizing the synthesis of compounds with the highest predicted activity.

Potential Academic and Preclinical Applications for 2 Aminoethyl Alpha D Mannopyranoside

Development of Glycan-Based Research Probes and Affinity Reagents

The functionalizability of 2-Aminoethyl alpha-D-mannopyranoside makes it an excellent candidate for the development of specialized research probes and affinity reagents. The terminal amino group allows for straightforward covalent attachment to surfaces, beads, or reporter molecules, enabling the creation of tools designed to study and interact with mannose-binding proteins (lectins), which are crucial in cellular communication, pathogen recognition, and immune responses.

A key application in this area is in the study of mycobacteria. The cell envelope of Mycobacterium tuberculosis (Mtb) is rich in mannose-containing glycoconjugates like mannose-capped lipoarabinomannan (ManLAM). Researchers have leveraged this by synthesizing 2-Aminoethyl alpha-D-mannopyranoside and immobilizing it on surfaces to create affinity reagents. For instance, magnetic microparticles functionalized with a related compound, p-aminophenyl-α-D-mannopyranoside, have been successfully used to capture and enrich Mtb bacteria from solutions, demonstrating the utility of such mannoside derivatives in developing tools for pathogen handling and detection researchgate.net. The synthesis of 2-Aminoethyl alpha-D-mannopyranoside for these purposes typically involves a multi-step process starting from D-mannose, which is first acetylated and then functionalized at the anomeric position, followed by a series of substitutions and deprotection steps to yield the final product researchgate.net.

These glycan-based reagents are part of a broader class of activity-based probes (ABPs) that are designed to covalently label specific enzymes, allowing for their detection and characterization in complex biological samples hebmu.edu.cn. While probes specifically for mannosidases have been developed from other scaffolds, the principle of using a modified mannose structure to achieve specific biological targeting is well-established hebmu.edu.cn.

Table 1: Application as an Affinity Reagent

| Reagent Class | Specific Compound Analogue | Target Organism/Molecule | Research Application |

|---|---|---|---|

| Mannoside-functionalized microparticles | p-Aminophenyl-α-D-mannopyranoside | Mycobacterium tuberculosis | Enrichment and capture of bacteria from solution researchgate.net |

| Glycan-based research tools | 2-Aminoethyl α-D-mannopyranoside | Mannose-binding lectins | Probing pathogen surfaces and host-pathogen interactions researchgate.net |

Utility as Glycan Scaffolds in Early-Stage Drug Discovery Research

In early-stage drug discovery, a "scaffold" is a core molecular structure upon which a variety of chemical modifications can be made to generate a library of related compounds. This process is fundamental to exploring structure-activity relationships (SAR) and identifying lead compounds with desired therapeutic properties. Natural products and their derivatives are often considered "privileged scaffolds" because they are biologically pre-validated and possess structural complexity that is relevant for interacting with biological targets hebmu.edu.cn.

The mannopyranoside structure serves as a promising privileged scaffold. By regioselectively modifying the hydroxyl groups or using the anomeric position for linkage, researchers can create diverse libraries of compounds. The 2-Aminoethyl alpha-D-mannopyranoside variant is particularly useful in this context, as its primary amine functions as a versatile chemical handle for combinatorial chemistry, allowing for the attachment of a wide array of substituents through amide coupling or other amine-specific reactions.

Research on related mannopyranoside derivatives demonstrates this principle effectively. For example, series of methyl α-D-mannopyranoside derivatives have been synthesized with various acyl groups to explore their antimicrobial and antifungal properties nih.gov. In these studies, the mannose core acts as the scaffold, and the attached acyl chains are varied to determine how changes in hydrophobicity and structure affect biological activity. Such studies have shown that modifying the mannopyranoside scaffold can significantly enhance antimicrobial efficacy nih.gov. This approach of using a carbohydrate core to build novel molecular entities is a key strategy in the search for new therapeutic agents researchgate.net.

Application in Vaccine Adjuvant Research and Nanoparticle Delivery Systems (Preclinical Models)

The mannose receptor (CD206) is a C-type lectin receptor prominently expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages. This receptor plays a vital role in innate immunity by recognizing mannosylated structures on pathogens, leading to their internalization and subsequent antigen presentation to T-cells. This natural targeting mechanism is actively being exploited in preclinical research for vaccine development and targeted drug delivery, where 2-Aminoethyl alpha-D-mannopyranoside and its analogues are used to functionalize nanoparticles.

By coating nanoparticles with mannose derivatives, these delivery systems can be specifically targeted to APCs. This targeted delivery offers two major advantages in vaccinology:

Enhanced Antigen Delivery : It ensures that the vaccine antigen is efficiently delivered to the very cells responsible for initiating an adaptive immune response nih.gov.

Preclinical studies have demonstrated the viability of this approach. In one study, gold nanoparticles (AuNPs) were functionalized with a protected form of the compound, 2-aminoethyl 2,3,4,6-tetra-O-acetyl-α-d-mannopyranoside hydrochloride, for potential use in sentinel lymph node detection, showcasing the ability to conjugate these mannose derivatives to nanoparticle surfaces nih.gov. In another example, lipidic nanoparticles were surface-modified with a closely related ligand, p-aminophenyl-α-D-mannopyranoside, to successfully deliver the chemotherapy drug docetaxel to the brain researchgate.net. These mannose-engineered nanoparticles showed enhanced efficacy, demonstrating that the mannose ligand facilitates transport and uptake researchgate.net. Nanoparticle systems offer the ability to co-deliver antigens and adjuvants, further enhancing the immune response nih.gov.

Table 2: Mannose-Functionalized Nanoparticle Systems in Preclinical Research

| Nanoparticle Type | Mannose Ligand | Payload/Application | Rationale/Target |

|---|---|---|---|

| Gold Nanoparticles (AuNPs) | 2-aminoethyl 2,3,4,6-tetra-O-acetyl-α-d-mannopyranoside hydrochloride | 99mTc (Radiolabel) / Lymph node detection | Targeting mannose receptors in lymphatic tissue nih.gov |

| Solid Lipidic Nanoparticles | p-Aminophenyl-α-D-mannopyranoside | Docetaxel / Brain cancer therapy | Targeting glucose/mannose transporters at the blood-brain barrier researchgate.net |

| General Nanocarriers | Generic Mannose Derivatives | Vaccine Antigens & Adjuvants | Targeting Mannose Receptor (CD206) on Antigen-Presenting Cells nih.gov |

Exploration in Diagnostic Research Tool Development

The specific binding properties of carbohydrates are also being explored for the development of novel diagnostic tools. Synthetic oligosaccharides that mimic epitopes of pathogenic organisms can be used as specific reagents in immunoassays to detect the presence of antibodies in patient serum, indicating an active or past infection.

Research into brucellosis, a significant zoonotic disease, provides a compelling case study. The O-antigen of Brucella bacteria contains specific mannose-based epitopes. Scientists have synthesized spacer-armed oligosaccharides related to these epitopes, including di-, tri-, tetra-, and pentasaccharides of 4,6-dideoxy-4-formamido-α-(1→2)-d-mannopyranoside. These synthetic antigens, featuring a linker suitable for conjugation, were then labeled with a fluorescent molecule (fluorescein).

The resulting fluorescently labeled oligosaccharides were used as tracers in a fluorescence polarization assay (FPA). In this assay, the small, rapidly tumbling tracer gives a low polarization signal. However, when it binds to a large anti-Brucella antibody from a positive serum sample, the tumbling slows dramatically, resulting in a high polarization signal. This study found that the synthetic trisaccharide conjugate was the most effective at differentiating between positive and negative serum samples, highlighting its potential for developing a specific and reliable diagnostic test for brucellosis. This work underscores how synthetic mannoside derivatives, built upon a core mannose structure, can be fashioned into precise tools for disease diagnostics.

Emerging Research Areas and Future Challenges in 2 Aminoethyl Alpha D Mannopyranoside Glycoscience

Discovery of Novel Biosynthetic Pathways and Metabolic Fates

As a synthetic compound, 2-Aminoethyl alpha-D-mannopyranoside does not have a natural biosynthetic pathway. It is produced through chemical synthesis rather than by enzymatic processes in living organisms. The primary focus in this area is not on discovery but on the chemical routes to its creation.

The metabolic fate of 2-Aminoethyl alpha-D-mannopyranoside within biological systems is not yet extensively documented in scientific literature. Research is required to understand how the ether linkage and the aminoethyl group influence its stability and degradation by glycosidases and other metabolic enzymes. Future studies will need to elucidate its pathway of catabolism and clearance to better understand its potential as a research tool or therapeutic scaffold.

Identification of Undiscovered Receptors and Binding Partners in Complex Biological Systems

The alpha-D-mannopyranoside moiety of the compound is a known ligand for a class of carbohydrate-binding proteins called lectins. These interactions are fundamental to various biological processes. While several mannose-binding lectins are well-characterized, the identification of novel receptors remains a significant area of research. 2-Aminoethyl alpha-D-mannopyranoside can be used as a molecular probe in techniques like affinity chromatography to isolate and identify previously unknown mannose-specific binding partners from complex biological samples.

The primary challenge lies in discerning the specific biological relevance of these newly identified interactions and understanding how they contribute to cellular function or disease pathology.

| Potential Receptor Classes for 2-Aminoethyl alpha-D-mannopyranoside |

| C-type Lectins (e.g., Macrophage Mannose Receptor, DC-SIGN) |

| FimH adhesin from Escherichia coli |

| Plant Lectins (e.g., Concanavalin A) |

| Mannose-Binding Lectin (MBL) of the innate immune system |

This table lists known classes of mannose-binding proteins that are potential or confirmed binding partners for mannoside derivatives.

Advancements in High-Throughput Synthesis and Characterization for Research

The utility of 2-Aminoethyl alpha-D-mannopyranoside in large-scale studies, such as in the creation of glycoarrays, necessitates efficient and scalable synthetic methods. Current research focuses on optimizing existing synthetic routes to improve yields and reduce the number of steps. The most common approach involves the reduction of a precursor molecule.

Typical Synthesis Pathway:

| Step | Precursor Compound | Reagent/Condition | Product |

|---|---|---|---|

| 1 | D-Mannose | Multi-step conversion | 2-Azidoethyl α-D-mannopyranoside |

| 2 | 2-Azidoethyl α-D-mannopyranoside | Reduction (e.g., hydrogenation) | 2-Aminoethyl α-D-mannopyranoside |

Advancements in automated synthesis platforms are being explored to enable high-throughput production of this and similar glycosides for broad research applications.

Characterization of the final compound and its intermediates relies on a suite of standard analytical techniques to confirm its structure and purity.

Key Characterization Techniques:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation |

| Mass Spectrometry (MS) | Determination of molecular weight and purity |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups |

Integration with Systems Glycobiology and Glycoproteomics Approaches

Systems glycobiology aims to understand the complex roles of glycans in biological systems on a global scale. 2-Aminoethyl alpha-D-mannopyranoside is a valuable tool in this endeavor due to its functional amino group, which allows for its covalent attachment to various platforms.

Glycoarrays: The compound can be immobilized onto microarray slides to create surfaces that present the mannose ligand. These arrays are used to screen for interactions with proteins, cells, or pathogens, providing high-throughput data on glycan binding specificities.

Affinity Chromatography: By attaching the compound to a solid support matrix, researchers can create affinity columns to capture and identify mannose-binding proteins from cell lysates or other complex mixtures, a key workflow in glycoproteomics. mdpi.com

The integration of data from these experiments with genomic and proteomic datasets presents a major challenge, requiring sophisticated bioinformatics tools to map the complex interaction networks of the glycome.

Translational Research Perspectives beyond Prohibited Scope (e.g., general therapeutic target identification)

In translational research, the ultimate goal is to apply basic scientific discoveries to enhance human health. 2-Aminoethyl alpha-D-mannopyranoside serves as a foundational molecule for the identification and validation of new therapeutic targets. nih.govdiscoveryontarget.com The mannose component can target proteins involved in pathological processes, while the amino linker provides a site for conjugation.

Applications in Target Identification:

Development of Molecular Probes: The compound can be modified with reporter tags (e.g., fluorescent dyes, biotin) to visualize and track mannose-binding receptors in cells and tissues.

Scaffold for Inhibitor Design: By understanding how mannosides bind to pathogenic lectins (e.g., on bacteria or viruses), this molecule can serve as a starting point for designing antagonists that block pathogen adhesion to host cells.

Targeted Delivery Systems: The mannose moiety can be used to target drugs or imaging agents to cells expressing specific mannose receptors, such as macrophages and dendritic cells, which are key players in various diseases. mdpi.com

The overarching challenge is to move from general target identification to the development of specific, high-affinity ligands that can modulate the function of these targets for therapeutic benefit. nih.gov This involves extensive medicinal chemistry efforts to modify the initial scaffold and optimize its pharmacological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-aminoethyl α-D-mannopyranoside, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves glycosylation of a protected mannopyranoside derivative with 2-aminoethyl groups. A common approach uses Fmoc-protected intermediates (e.g., 2'-(Fmoc-amino)ethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside), followed by deprotection with sodium methoxide in methanol. Post-synthesis, purity is optimized via recrystallization or chromatography. Critical steps include monitoring reaction progress with TLC and confirming structural integrity via / NMR and mass spectrometry .

Q. How is 2-aminoethyl α-D-mannopyranoside characterized spectroscopically?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the α-anomeric configuration (e.g., NMR signals at δ ~5.0 ppm for anomeric protons). Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight. X-ray crystallography may resolve stereochemical ambiguities, while FT-IR confirms functional groups like NH (~3300 cm) and glycosidic bonds .

Q. What are the primary applications of this compound in enzymatic assays?

- Methodological Answer : The compound serves as a substrate for α-mannosidases in kinetic studies. For example, chromogenic assays measure enzymatic cleavage rates by tracking absorbance changes (e.g., using 4-nitrophenyl derivatives as analogs). Protocols involve incubating the substrate with purified enzymes in buffered solutions (pH 4.5–5.5) and quantifying product formation spectrophotometrically at 405 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for synthetic derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from incomplete deprotection or stereochemical impurities. Strategies include:

- Repurifying via size-exclusion chromatography.

- Using 2D NMR (e.g., HSQC, COSY) to assign ambiguous signals.

- Comparing experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. What experimental designs are optimal for studying carbohydrate-protein interactions with this compound?

- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinities. For SPR, immobilize lectins (e.g., concanavalin A) on a sensor chip and inject varying concentrations of 2-aminoethyl α-D-mannopyranoside. For ITC, titrate the compound into lectin solutions and monitor heat exchange. Include controls (e.g., methyl α-D-mannopyranoside) to validate specificity .

Q. How can computational modeling enhance the design of 2-aminoethyl mannopyranoside-based glycoconjugates?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes with target proteins like Toll-like receptors. ADMET studies (e.g., SwissADME) assess pharmacokinetic properties, such as solubility and metabolic stability. For glycosylation studies, molecular dynamics simulations (GROMACS) model conformational stability in aqueous environments .

Q. What strategies improve the yield of 2-aminoethyl α-D-mannopyranoside derivatives in glycosylation reactions?

- Methodological Answer : Optimize protecting group strategies (e.g., benzylidene or acetyl groups) to reduce side reactions. Use catalytic promoters like BF-EtO in anhydrous conditions. Monitor reaction progress in real-time with inline IR spectroscopy. Post-synthesis, employ high-performance liquid chromatography (HPLC) for separation of diastereomers .

Key Considerations for Researchers

- Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray) .

- Safety : While low toxicity is reported, handle with PPE due to potential amine reactivity .

- Future Directions : Explore applications in glycoconjugate vaccines or targeted drug delivery via site-specific glycosylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.